molecular formula C7H4Cl4 B081578 alpha,2,3,4-Tetrachlorotoluene CAS No. 13911-02-9

alpha,2,3,4-Tetrachlorotoluene

Cat. No.: B081578
CAS No.: 13911-02-9
M. Wt: 229.9 g/mol
InChI Key: ZZGCZMFHUSKZIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

alpha,2,3,4-Tetrachlorotoluene is a chlorinated derivative of toluene (C₆H₅CH₃) with four chlorine substituents: one on the methyl group (denoted as "alpha") and three on the aromatic ring at positions 2, 3, and 4. This structural arrangement distinguishes it from other tetrachlorotoluene isomers, which typically lack methyl-group substitution.

Key characteristics inferred from analogous compounds:

  • Molecular formula: C₇H₄Cl₄
  • Molecular weight: ~229.92 g/mol (consistent with tetrachlorotoluene isomers) .

Properties

CAS No.

13911-02-9

Molecular Formula

C7H4Cl4

Molecular Weight

229.9 g/mol

IUPAC Name

1,2,3-trichloro-4-(chloromethyl)benzene

InChI

InChI=1S/C7H4Cl4/c8-3-4-1-2-5(9)7(11)6(4)10/h1-2H,3H2

InChI Key

ZZGCZMFHUSKZIE-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1CCl)Cl)Cl)Cl

Canonical SMILES

C1=CC(=C(C(=C1CCl)Cl)Cl)Cl

Other CAS No.

13911-02-9

Origin of Product

United States

Comparison with Similar Compounds

Physicochemical and Reactivity Profiles

  • Electron-withdrawing effects : Chlorine atoms on the ring deactivate the aromatic ring toward electrophilic substitution, while the alpha-chlorine on the methyl group may enhance susceptibility to nucleophilic attack .
  • Boiling/melting points : While explicit data are absent, methyl-substituted isomers likely exhibit lower melting points due to reduced symmetry compared to fully ring-substituted analogs .

Environmental and Regulatory Considerations

  • For example, pentachlorotoluene (CAS 877–11–2) is more lipophilic than tetrachloro-isomers .
  • Detection methods : Gas chromatography-mass spectrometry (GC-MS) is standardized for quantifying chlorotoluenes in textiles, highlighting their regulatory relevance .
  • Toxicity: Limited data exist for alpha-substituted isomers, but ring-substituted variants are linked to endocrine disruption and carcinogenicity in aquatic organisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.